molecular formula C25H22FN3O3 B2886135 N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932523-23-4

N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2886135
CAS No.: 932523-23-4
M. Wt: 431.467
InChI Key: ZOFWCANWWPGVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a quinoline-based acetamide derivative characterized by a 2-fluorophenyl group at the acetamide nitrogen and a phenylaminomethyl substituent at the quinoline C3 position. Its structure combines a methoxy group at the quinoline C7 position and a ketone at C2, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c1-32-20-12-11-17-13-18(15-27-19-7-3-2-4-8-19)25(31)29(23(17)14-20)16-24(30)28-22-10-6-5-9-21(22)26/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFWCANWWPGVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3F)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions to form the quinoline core.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenylamino Group: This step involves the reaction of the quinoline derivative with a phenylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline core.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

Table 1: Key Structural Variations and Properties
Compound Name Substituent on Acetamide Nitrogen Quinoline/Backbone Modifications Molecular Weight (g/mol) Key Applications/Notes
N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide (Target) 2-fluorophenyl 7-methoxy, 2-oxo, phenylaminomethyl Not provided Hypothesized kinase/steroid enzyme inhibition
2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide 3-(trifluoromethyl)phenyl 4-methylphenylaminomethyl 523.52 ChemSpider ID: 893788-21-1
N-(2,5-dimethylphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide 2,5-dimethylphenyl Identical quinoline backbone Not provided Structural analog with enhanced lipophilicity
N-(4-([2-(4-Chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide 4-chlorophenoxy-phenyl Non-quinoline backbone; chlorophenoxy substitution ~400 (estimated) Synthetic yield: 78%; antipyretic activity
Key Observations:
  • Fluorine vs.
  • Quinoline Core: The 7-methoxy and 2-oxo groups on the quinoline backbone may enhance solubility and metal-coordination abilities, as seen in similar amide ligands .
  • Synthetic Yields: Analogs with simpler backbones (e.g., compound 18 in ) achieve higher yields (78%) compared to complex quinoline derivatives, likely due to fewer steric challenges .

Pharmacological and Physicochemical Insights

  • Anti-inflammatory/Analgesic Potential: Phenoxy acetamide derivatives () exhibit notable anti-inflammatory and analgesic activities, suggesting that the target compound’s quinoline-phenylaminomethyl scaffold could similarly modulate inflammatory pathways .
  • Crystal Structure and Conformation : Dichlorophenyl acetamides () demonstrate conformational flexibility, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This flexibility may influence the target compound’s binding to biological targets, such as enzymes or receptors .
  • Pesticide Applications : Chloro-substituted acetamides (e.g., alachlor, pretilachlor in ) highlight the role of halogenation in agrochemical activity, though the target compound’s fluorine substitution likely prioritizes pharmaceutical over pesticidal use .

Biological Activity

N-(2-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H24FN3O3C_{26}H_{24}FN_{3}O_{3}, with a molecular weight of 417.47 g/mol. The presence of a fluorine atom enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Kinase Inhibition : Similar compounds have been noted for their role as RAF kinase inhibitors, which are crucial in cancer therapy. Inhibition of these kinases can lead to reduced proliferation of cancer cells .
  • Antioxidant Activity : The methoxy group in the structure may contribute to antioxidant properties, which can protect cells from oxidative stress and related damage.
  • Cell Cycle Regulation : Preliminary studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, enhancing their potential as anticancer agents.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies show IC50 values ranging from 1.4 µM to 10 µM against different cancer cell lines, indicating potent antiproliferative effects .
Cell LineIC50 (µM)Reference
HeLa (Cervical)1.4
BxPC-3 (Pancreatic)0.5
MCF7 (Breast)3.7

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrate that modifications in the chemical structure significantly influence the biological activity:

  • Fluorine Substitution : The introduction of a fluorine atom has been linked to enhanced potency due to increased lipophilicity.
  • Methoxy Group : The presence of methoxy groups is associated with improved solubility and bioavailability.

Case Studies

  • Case Study on Cancer Treatment : A study evaluating the efficacy of this compound in combination with traditional chemotherapeutics showed synergistic effects, leading to enhanced tumor suppression in animal models .
  • Mechanistic Insights : Investigations into the mechanistic pathways revealed that this compound can modulate signaling pathways involved in apoptosis and cell survival, making it a promising candidate for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.